molecular formula C9H13ClN2O B6000953 2-(2-methoxyphenyl)ethanimidamide hydrochloride

2-(2-methoxyphenyl)ethanimidamide hydrochloride

Cat. No.: B6000953
M. Wt: 200.66 g/mol
InChI Key: LXSBAIGHHOJQAX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2O. It is a derivative of ethanimidamide, featuring a methoxy group attached to the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)ethanimidamide hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with ammonium acetate and acetic anhydride to form the corresponding imine. This imine is then reduced using sodium borohydride to yield 2-(2-methoxyphenyl)ethanamine. The final step involves the reaction of 2-(2-methoxyphenyl)ethanamine with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced amines or other derivatives.

    Substitution: Halogenated or otherwise substituted derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)ethanimidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ethanimidamide moiety play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethanimidamide hydrochloride
  • 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide
  • 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride
  • 2-(3-Chlorophenoxy)ethanimidamide hydrochloride

Uniqueness

2-(2-Methoxyphenyl)ethanimidamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the ortho position relative to the ethanimidamide moiety can result in distinct steric and electronic effects compared to its analogs.

Properties

IUPAC Name

2-(2-methoxyphenyl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-12-8-5-3-2-4-7(8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSBAIGHHOJQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670730
Record name (2-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-03-1
Record name (2-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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